molecular formula C14H10N4O2S B5794990 4-[3-(pyridin-4-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]benzoic acid

4-[3-(pyridin-4-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]benzoic acid

Cat. No.: B5794990
M. Wt: 298.32 g/mol
InChI Key: HFOKJRJYGYKEDL-UHFFFAOYSA-N
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Description

4-[3-(pyridin-4-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]benzoic acid is an organic compound that features a unique combination of a pyridine ring, a triazole ring, and a benzoic acid moiety

Properties

IUPAC Name

4-(3-pyridin-4-yl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4O2S/c19-13(20)10-1-3-11(4-2-10)18-12(16-17-14(18)21)9-5-7-15-8-6-9/h1-8H,(H,17,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFOKJRJYGYKEDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)N2C(=NNC2=S)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[3-(pyridin-4-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]benzoic acid typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide under basic conditions.

    Attachment of the Pyridine Ring: The pyridine ring is introduced via a nucleophilic substitution reaction, where the triazole intermediate reacts with a pyridine derivative.

    Introduction of the Benzoic Acid Moiety: The final step involves the coupling of the triazole-pyridine intermediate with a benzoic acid derivative, often using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Types of Reactions:

    Oxidation: The sulfanyl group in the triazole ring can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for oxidation of sulfanyl groups.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) for nitro group reduction.

    Substitution: Concentrated nitric acid for nitration, bromine for bromination.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

4-[3-(pyridin-4-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[3-(pyridin-4-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]benzoic acid involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Uniqueness: 4-[3-(pyridin-4-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]benzoic acid is unique due to the presence of both a sulfanyl group and a triazole ring, which confer distinct chemical reactivity and biological activity compared to other similar compounds.

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